molecular formula C39H67N3O12 B13787444 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid

Cat. No.: B13787444
M. Wt: 770.0 g/mol
InChI Key: ZRJCFJZEUPSIML-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C39H67N3O12

Molecular Weight

770.0 g/mol

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid

InChI

InChI=1S/C10H22N2.C9H16O4.C8H6O4.C6H13N.C6H10O4/c1-9(2)4-8(12)5-10(3,6-9)7-11;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;7-6-4-2-1-3-5-6;7-5(8)3-1-2-4-6(9)10/h8H,4-7,11-12H2,1-3H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);6H,1-5,7H2;1-4H2,(H,7,8)(H,9,10)

InChI Key

ZRJCFJZEUPSIML-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CN)N)C.C1CCC(CC1)N.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O

Related CAS

68584-17-8

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The preparation of this compound mixture involves multi-step synthetic procedures combining the individual components through condensation or polymerization reactions. The main synthetic strategies include:

  • Polymerization via Polycondensation: The diamine (3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine) reacts with dicarboxylic acids (benzene-1,3-dicarboxylic acid, hexanedioic acid, nonanedioic acid) under controlled temperature and catalytic conditions to form polyamides or polyurethanes.

  • Modification with Cyclohexanamine: Cyclohexanamine is incorporated to modify polymer properties such as flexibility and adhesion.

  • Use of Diisocyanates: In some processes, diisocyanates (e.g., 1,6-diisocyanato-2,2,4-trimethylhexane) are used to react with the diamine and acids to form polyurethane networks with thixotropic properties.

Patent-Described Preparation Process

According to patent US9376602B2, a process for preparing a thixotropic agent includes:

  • Mixing components comprising at least one amine (such as 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine) with polyols and dicarboxylic acids.

  • Controlled reaction conditions to form a polymeric network with desired rheological properties.

  • Use of specific diisocyanates to link amines and acids/polyols, adjusting molecular weight and crosslink density.

This process highlights the importance of precise stoichiometric control and reaction environment to achieve the target polymer structure and performance.

Laboratory-Scale Synthesis

At the research level, synthesis typically involves:

  • Step 1: Purification of individual components (diamines and dicarboxylic acids).

  • Step 2: Mixing under inert atmosphere to avoid side reactions.

  • Step 3: Heating to temperatures ranging from 150°C to 250°C to promote condensation/polymerization, often with catalysts such as tin or titanium compounds.

  • Step 4: Removal of water or by-products under reduced pressure to drive the reaction forward.

  • Step 5: Post-curing or modification with cyclohexanamine to tailor polymer properties.

Data Table: Typical Preparation Parameters

Parameter Typical Range/Value Notes
Reaction Temperature 150–250 °C Depends on polymer type and catalyst
Reaction Time 2–8 hours Longer times for higher molecular weight
Catalyst Tin(II) octoate, Titanium alkoxides Used to accelerate condensation/polymerization
Molar Ratio (Amine:Acid) 1:1 to 1.2:1 Slight excess amine to ensure complete reaction
Solvent None or high boiling solvents Solvent-free preferred for industrial scale
Atmosphere Nitrogen or inert gas Prevent oxidation
Post-treatment Heating at 100–150 °C To complete curing

Chemical Reactions Analysis

Reactions of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine (IPDA)

IPDA is a versatile aliphatic diamine with applications in polymer chemistry and catalysis.

Epoxy Curing Reactions

IPDA acts as a hardener in epoxy resins, forming cross-linked networks via nucleophilic attack on epoxide groups:

IPDA+EpoxideCross linked Polymer\text{IPDA}+\text{Epoxide}\rightarrow \text{Cross linked Polymer}

  • Key Features :

    • High conversion rates (~90%) are required for optimal polymer properties .

    • Residual monomer content in polymers is typically ≤20 ppm due to IPDA’s four reactive protons .

Oxidation and Reduction

  • Oxidation : IPDA reacts with hydroxyl radicals in the atmosphere, with a photodegradation half-life of 0.2 days (OH-radical concentration: 500,000 molecules/cm³) .

  • Reduction : Catalytic hydrogenation of intermediates (e.g., nitromethyl derivatives) yields IPDA with minimized byproducts like 3,5,5-trimethylcyclohexanol .

Stability in Water

IPDA exhibits moderate water solubility and hydrolytic stability, with a log Kow of 0.99 (23°C) and pKa ~10.4 .

Reactions of Benzene-1,3-Dicarboxylic Acid (Isophthalic Acid)

Isophthalic acid is a key monomer in polyester and resin production.

Polycondensation Reactions

Reacts with diols (e.g., 1,6-hexanediol) to form polyesters:

Isophthalic Acid+DiolPolyester+H2O\text{Isophthalic Acid}+\text{Diol}\rightarrow \text{Polyester}+\text{H}_2\text{O}

  • Industrial Process : Liquid-phase oxidation of m-xylene using cobalt catalysts at 130–150°C yields high-purity isophthalic acid (98.5%) .

Thermal Decomposition

At elevated temperatures (~390°C), isophthalic acid decomposes into:

  • Biphenyl (via decarboxylation)

  • Fluorenone (via dehydration) .

Biological Activity

Derivatives inhibit bacterial enzymes (Mur ligases), showing potential as antimicrobial agents .

Reactions of Cyclohexanamine

Cyclohexanamine participates in amine-specific reactions:

Salt Formation

Reacts with acids (e.g., adipic acid) to form stable salts:

Cyclohexanamine+Adipic AcidCyclohexanammonium Adipate\text{Cyclohexanamine}+\text{Adipic Acid}\rightarrow \text{Cyclohexanammonium Adipate}

Amidation

Forms amides with carboxylic acids under dehydrating conditions.

Reactions of Hexanedioic Acid (Adipic Acid) and Nonanedioic Acid (Azelaic Acid)

These diacids are critical in polyamide and lubricant synthesis.

Polyamide Formation

Reaction with diamines (e.g., IPDA) produces nylon-like polymers:

Adipic Acid+DiaminePolyamide+H2O\text{Adipic Acid}+\text{Diamine}\rightarrow \text{Polyamide}+\text{H}_2\text{O}

  • Key Property : Azelaic acid’s longer chain enhances flexibility in polymers .

Esterification

Forms diesters with alcohols, used as plasticizers:

Azelaic Acid+2ROHDiester+2H2O\text{Azelaic Acid}+2\text{ROH}\rightarrow \text{Diester}+2\text{H}_2\text{O}

Comparative Reaction Data Table

ComponentPrimary Reaction TypeConditionsKey Products/Applications
IPDAEpoxy curing20–100°C, ambient pressureCross-linked polymers
Isophthalic acidPolycondensation130–150°C, Co catalystPolyesters, resins
Adipic acidPolyamide synthesis200–250°C, vacuumNylon-6,6
Azelaic acidEsterificationAcid catalyst, refluxPlasticizers, lubricants
CyclohexanamineSalt formationRoom temperatureSurfactants, corrosion inhibitors

Environmental and Stability Considerations

  • IPDA : Rapid atmospheric photodegradation (half-life: 0.2 days) .

  • Isophthalic Acid : Stable under ambient conditions but decomposes at >300°C .

  • Adipic/Azelaic Acids : Low volatility (Henry’s law constant: ~0.0004 Pa·m³/mol) .

Scientific Research Applications

Curing Agent in Epoxy Resins

One of the primary applications of this compound is as a curing agent for epoxy resins. It facilitates the hardening process by reacting with epoxide groups in the resin, leading to the formation of a durable polymer network. This application is crucial in various sectors:

  • Construction : Used in flooring systems and concrete protection.
  • Automotive : Employed in coatings and adhesives for automotive parts.
  • Aerospace : Utilized in composite materials for lightweight structures.

The effectiveness of this compound as a curing agent is attributed to its branched structure, which enhances its reactivity compared to linear or aromatic analogs .

Intermediate in Polyamide Production

The compound serves as an intermediate in the production of polyamides and isocyanates, particularly isophorone diisocyanate. Polyamides are widely used in textiles, automotive components, and engineering plastics due to their strength and durability .

Environmental Applications

Research has indicated that the compound can be used in environmental applications such as:

  • Corrosion Protection : Coatings formulated with this compound provide superior corrosion resistance for metals.
  • Adhesives and Sealants : Its properties make it suitable for formulating high-performance adhesives used in various industrial applications .

Case Study 1: Epoxy Flooring Systems

In a study conducted on epoxy flooring systems using this compound as a curing agent, researchers found that flooring materials exhibited enhanced mechanical properties and chemical resistance compared to traditional formulations. The study highlighted the compound's role in improving the longevity and durability of flooring solutions used in industrial settings.

Case Study 2: Marine Coatings

Another case study focused on marine coatings formulated with this compound showed significant improvements in adhesion and resistance to harsh marine environments. The findings suggested that incorporating this amine into coating formulations could extend service life and reduce maintenance costs for marine vessels .

Environmental Impact

Research indicates that while the production volume of this compound is significant (approximately 35,000 tons per year), its environmental release during manufacturing processes is relatively low. The predicted environmental concentrations are considered to have low toxicological significance . However, safety data suggest that appropriate handling measures must be taken due to potential irritant properties.

Mechanism of Action

Comparison with Similar Compounds

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine

Molecular Formula: C₁₀H₂₂N₂ CAS Number: 2855-13-2 This branched cycloaliphatic diamine, also known as isophorone diamine (IPDA), is widely used as a hardener in epoxy coatings due to its robust crosslinking capability. Its structure enhances thermal stability and corrosion resistance in polymer matrices, making it critical in protective coatings for industrial applications .

Benzene-1,3-dicarboxylic Acid (Isophthalic Acid)

Molecular Formula: C₈H₆O₄ CAS Number: 121-91-5 A meta-substituted aromatic dicarboxylic acid, it serves as a linker in metal-organic frameworks (MOFs) and a monomer in polyesters. Its synthesis involves electrophilic substitution guided by the electron-withdrawing carboxyl groups, favoring the 1,3-isomer over the 1,4-analog .

Cyclohexanamine

Molecular Formula: C₆H₁₁NH₂ CAS Number: 108-91-8 A primary aliphatic amine, cyclohexanamine is utilized in pharmaceutical intermediates and organic synthesis. Derivatives, such as 8-(N-methyl-N-cyclohexyl)-amino xanthines, exhibit modified biological activities, highlighting its versatility in drug design .

Hexanedioic Acid (Adipic Acid)

Molecular Formula : C₆H₁₀O₄
CAS Number : 124-04-9
A linear C₆ dicarboxylic acid, it is a key component in nylon-6,6 production. Its presence in polymer formulations improves mechanical strength and flexibility .

Nonanedioic Acid (Azelaic Acid)

Molecular Formula: C₉H₁₆O₄ CAS Number: 123-99-9 This C₉ dicarboxylic acid is employed in biodegradable plastics and dermatological treatments.

Comparative Analysis with Similar Compounds

Diamines: Structural Influence on Performance

Compound Structure Key Applications Advantages Over Linear Diamines References
3-(Aminomethyl)-... (IPDA) Branched cyclohexane Epoxy coatings, corrosion resistance Enhanced thermal stability, reduced brittleness
Ethylenediamine Linear Chelation, surfactants Higher reactivity but lower hydrolytic stability

IPDA’s branched structure provides superior mechanical properties in epoxy systems compared to linear diamines like ethylenediamine, which are prone to moisture sensitivity .

Aliphatic Dicarboxylic Acids: Chain Length Effects

Compound Carbon Chain Melting Point (°C) Applications References
Hexanedioic acid C6 152 Nylon-6,6, adhesives
Nonanedioic acid C9 106 Bioplastics, skincare

Longer chains (e.g., C9) increase flexibility in polymers but reduce thermal stability compared to C6 analogs .

Data Tables

Table 1: Molecular and Application Profiles

Compound Molecular Weight (g/mol) CAS Number Key Industrial Role
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine 170.30 2855-13-2 Epoxy hardener
Benzene-1,3-dicarboxylic acid 166.13 121-91-5 MOF linker, polyester monomer
Hexanedioic acid 146.14 124-04-9 Nylon precursor

Table 2: Functional Comparison in MOFs

Linker Pore Size (Å) Gas Adsorption Selectivity Reference
Benzene-1,3-dicarboxylic acid 4–12 CO₂ > CH₄
Benzene-1,4-dicarboxylic acid 6–15 H₂ > N₂

Biological Activity

The compound 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, along with its derivatives such as benzene-1,3-dicarboxylic acid, cyclohexanamine, hexanedioic acid, and nonanedioic acid, has garnered attention due to its potential applications in various fields including pharmaceuticals and materials science. This article reviews the biological activity of these compounds based on available research findings.

The molecular formula for 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is C10H22N2C_{10}H_{22}N_2 with a molecular weight of 170.3 g/mol. The compound exists in various forms and can be synthesized through multiple chemical pathways.

PropertyValue
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Boiling Point217.2 °C
Flash Point98.7 °C

Toxicity Studies

Research indicates that 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine exhibits significant toxicity at high doses. An acute toxicity study revealed an LD50 of 1,030 mg/kg in male rats, suggesting that the kidneys may be a target organ for toxicity . It is classified as a strong irritant based on skin irritation studies.

Mutagenicity and Reproductive Toxicity

In vitro studies have shown that this compound is not mutagenic; it did not induce chromosomal aberrations or micronucleus formation in various assays . Additionally, a 90-day oral study did not reveal adverse effects on reproductive organs in rats, indicating a lack of reproductive toxicity .

Developmental Toxicity

In developmental toxicity studies conducted according to OECD guidelines, the compound did not show teratogenic effects up to a dose of 250 mg/kg bw/day. The No Observed Adverse Effect Level (NOAEL) for maternal toxicity was determined to be 50 mg/kg bw/day .

Application in Epoxy Resins

One notable application of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is in the formulation of low-emission epoxy resin products. The compound acts as a curing agent that enhances the properties of the resin while minimizing odor and emissions during curing . This application highlights its utility in industrial settings where environmental considerations are paramount.

Synthesis and Characterization

The synthesis of isophorone diamine (a related compound) involves several steps including cyanidation and hydrogenation processes . The characterization of these compounds often employs techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.

Q & A

Basic: What are the recommended synthetic routes for benzene-1,3-dicarboxylic acid (isophthalic acid), and how do reaction conditions influence product purity?

Methodological Answer:
Benzene-1,3-dicarboxylic acid is synthesized via oxidation of m-xylene or through carboxylation reactions. A common method involves using polyphosphoric acid (PPA) as a catalyst and solvent, enabling efficient cyclization and carboxylation of precursors like 5-hydroxybenzene-1,3-dicarboxylic acid . Reaction temperature (120–150°C) and stoichiometric control of reagents are critical to minimize byproducts such as terephthalic acid (1,4-isomer). Post-synthesis purification via recrystallization in aqueous methanol ensures >99% purity, verified by HPLC and melting point analysis .

Advanced: How does ligand isomerism in benzene-1,3-dicarboxylic acid impact the structural diversity and gas adsorption properties of metal-organic frameworks (MOFs)?

Methodological Answer:
The meta-substitution in benzene-1,3-dicarboxylic acid introduces angular flexibility, enabling diverse coordination modes with metal nodes (e.g., Zn²⁺, Cu²⁺). This flexibility facilitates the formation of MOFs with tunable pore geometries (e.g., pcu or dia topologies), enhancing selectivity for CO₂ over CH₄ due to dipole interactions within the pores . Comparative studies with 1,2- and 1,4-isomers reveal that the 1,3-isomer’s distorted geometry improves framework stability under humid conditions, as evidenced by PXRD and gas adsorption isotherms .

Basic: What derivatization strategies enhance the detection of cyclohexanamine in analytical chemistry?

Methodological Answer:
Cyclohexanamine can be derivatized with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form stable, UV-active adducts. The reaction proceeds in alkaline medium (pH 9–10) at 60°C for 30 minutes, yielding derivatives detectable via HPLC-UV at 254 nm. This method achieves a detection limit of 0.1 ppm and resolves co-eluting amines like hexanediamine . Validation via spiked recovery experiments (90–105% recovery) ensures robustness in biological and environmental matrices.

Advanced: What crystallographic challenges arise when refining 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine using SHELX, and how are data discrepancies addressed?

Methodological Answer:
The compound’s flexible cyclohexane ring and undefined stereochemistry (no chiral centers per ) complicate refinement in SHELX. Discrepancies in electron density maps (e.g., disordered methyl groups) are resolved by:

Applying restraints (DFIX, SIMU) to bond lengths and thermal parameters.

Testing multiple occupancy models for methyl groups.

Validating hydrogen positions via riding models and difference Fourier analysis.
Cross-validation with IR and NMR data ensures the final model’s accuracy (R1 < 5%) .

Basic: Why is IUPAC nomenclature critical when reporting isomers of benzenedicarboxylic acids?

Methodological Answer:
Mislabeling isomers (e.g., phthalic acid [1,2], isophthalic [1,3], terephthalic [1,4]) leads to errors in database indexing and property comparisons. The IUPAC system (benzene-1,3-dicarboxylic acid) unambiguously defines substituent positions, ensuring reproducibility in synthesis and applications like polymer chemistry. For example, benzene-1,3-dicarboxylic acid’s meta-substitution directs linear polymer chain growth, unlike the para-substituted terephthalic acid .

Advanced: How can data contradictions in the characterization of aliphatic dicarboxylic acids (hexanedioic/nonanedioic acid) be resolved?

Methodological Answer:
Contradictions in melting points or solubility data arise from impurities or polymorphic forms. A systematic approach includes:

Chromatography: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% H₃PO₄/acetonitrile) separates hexanedioic (C₆) and nonanedioic (C₉) acids (retention times: 8.2 vs. 12.5 min).

Spectroscopy: ¹³C NMR distinguishes chain length (C₆: δ 24.3 ppm for C4; C₉: δ 29.1 ppm for C7).

Thermal Analysis: DSC identifies polymorphs via endothermic peaks (hexanedioic acid: Tm = 153°C; nonanedioic acid: Tm = 106°C) .

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